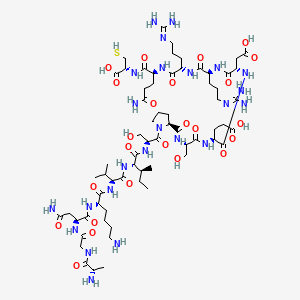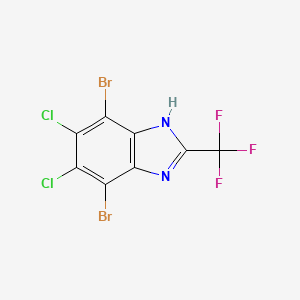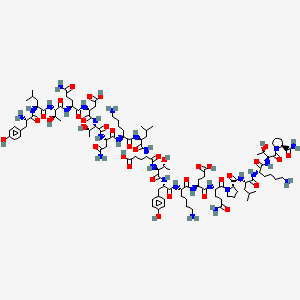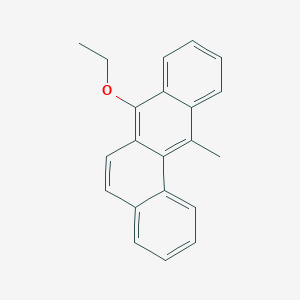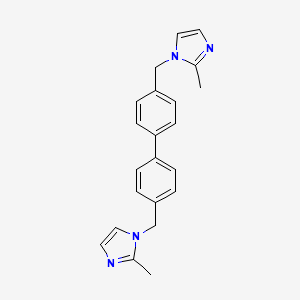![molecular formula C28H18N2NiO2 B13737406 Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)- CAS No. 20437-10-9](/img/structure/B13737406.png)
Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- is a complex nickel compound with the molecular formula C28H18N2NiO2 . This compound is known for its unique coordination structure, where nickel is coordinated with two naphthalenolato and two nitrilo ligands. It has applications in various fields, including catalysis and material science.
Preparation Methods
The synthesis of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- typically involves the reaction of nickel salts with ligands such as 1,2-phenylenebis(nitrilo-kappaN)methylidyne and 2-naphthalenolato-kappaO. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the formation of the complex . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0), depending on the reducing agents used.
Substitution: Ligand substitution reactions can occur, where the existing ligands are replaced by other ligands, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates bind and undergo reactions. The specific molecular targets and pathways depend on the nature of the substrates and the reaction conditions .
Comparison with Similar Compounds
Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- can be compared with other nickel complexes, such as:
Nickel(II) acetylacetonate: Another nickel complex used in catalysis and material science.
Nickel(II) chloride: A simpler nickel compound with different reactivity and applications.
Nickel(II) sulfate: Commonly used in electroplating and as a precursor for other nickel compounds.
The uniqueness of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- lies in its specific ligand coordination, which imparts distinct chemical and physical properties.
Properties
CAS No. |
20437-10-9 |
|---|---|
Molecular Formula |
C28H18N2NiO2 |
Molecular Weight |
473.1 g/mol |
IUPAC Name |
nickel(2+);1-[[2-[(2-oxidonaphthalen-1-yl)methylideneamino]phenyl]iminomethyl]naphthalen-2-olate |
InChI |
InChI=1S/C28H20N2O2.Ni/c31-27-15-13-19-7-1-3-9-21(19)23(27)17-29-25-11-5-6-12-26(25)30-18-24-22-10-4-2-8-20(22)14-16-28(24)32;/h1-18,31-32H;/q;+2/p-2 |
InChI Key |
SQYSKCSEVOCXOD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3N=CC4=C(C=CC5=CC=CC=C54)[O-])[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)

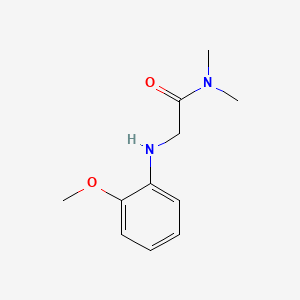
![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)
